4-Phenyl-1,2,3-thiadiazole-5-thiol
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Overview
Description
4-Phenyl-1,2,3-thiadiazole-5-thiol is a heterocyclic compound with the molecular formula C8H6N2S2. It is characterized by a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-thiol typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiadiazole derivatives with different substituents.
Substitution: The phenyl ring and thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-1,2,3-thiadiazole-5-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
5-Phenyl-1,3,4-thiadiazole: This compound is similar but lacks the thiol group, which affects its reactivity and applications.
Uniqueness
4-Phenyl-1,2,3-thiadiazole-5-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables the formation of disulfide bonds, which are crucial in various biochemical processes .
Properties
IUPAC Name |
4-phenyl-2H-thiadiazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-7(9-10-12-8)6-4-2-1-3-5-6/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILRJNNQBAZLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNSC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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